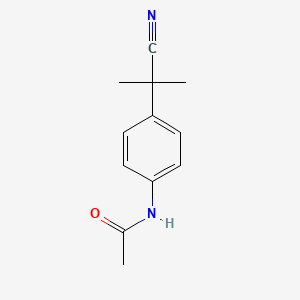

N-(4-(2-cyanopropan-2-yl)phenyl)acetamide

Description

N-(4-(2-Cyanopropan-2-yl)phenyl)acetamide is an acetamide derivative featuring a para-substituted phenyl ring with a 2-cyanopropan-2-yl group. The cyanopropane moiety introduces steric bulk and electron-withdrawing characteristics due to the nitrile group, which may influence both physicochemical properties and biological interactions.

Propriétés

Formule moléculaire |

C12H14N2O |

|---|---|

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

N-[4-(2-cyanopropan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C12H14N2O/c1-9(15)14-11-6-4-10(5-7-11)12(2,3)8-13/h4-7H,1-3H3,(H,14,15) |

Clé InChI |

DVAJOSQIAMRPJM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)C(C)(C)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-cyanopropan-2-yl)phenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of N-(4-(2-cyanopropan-2-yl)phenyl)acetamide may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used due to its efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(2-cyanopropan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and catalysts such as triethylamine. Reaction conditions often involve heating and stirring, either with or without solvents .

Major Products

The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various applications .

Applications De Recherche Scientifique

N-(4-(2-cyanopropan-2-yl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds, which have potential therapeutic applications.

Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of N-(4-(2-cyanopropan-2-yl)phenyl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . Additionally, it may interfere with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Electron-Withdrawing vs. Electron-Donating Substituents

- Cyanopropane vs. Paracetamol’s hydroxyl group enables glucuronidation/sulfation for detoxification, whereas the cyano group may resist metabolic degradation .

- Cyanopropane vs. Sulfonamide (Compound 37): Sulfonamide derivatives exhibit enhanced solubility due to ionization, whereas the cyanopropane group likely reduces aqueous solubility. Compound 37’s anti-hypernociceptive activity suggests sulfonamide substituents are critical for targeting inflammatory pathways .

Activité Biologique

N-(4-(2-cyanopropan-2-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

N-(4-(2-cyanopropan-2-yl)phenyl)acetamide features a phenyl ring substituted with a cyanopropyl group and an acetamide functional group. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of N-(4-(2-cyanopropan-2-yl)phenyl)acetamide is largely attributed to its ability to interact with specific molecular targets and pathways. Key aspects include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial resistance mechanisms, which can lead to reduced inflammation or enhanced antimicrobial effects.

- Cellular Interaction : It interacts with cellular receptors, potentially modulating cell signaling pathways that affect inflammation and immune responses.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(2-cyanopropan-2-yl)phenyl)acetamide exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting the importance of substituent positioning on the phenyl ring for enhancing activity .

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Moderate | High | High |

| N-(4-fluorophenyl)-2-chloroacetamide | Low | Moderate | Moderate |

| N-(4-(2-cyanopropan-2-yl)phenyl)acetamide | TBD | TBD | TBD |

Anti-inflammatory Activity

In vivo studies have shown that related compounds can significantly reduce inflammation in animal models. For instance, a compound structurally similar to N-(4-(2-cyanopropan-2-yl)phenyl)acetamide demonstrated a marked reduction in paw edema in CFA-induced models, comparable to dexamethasone control .

Case Studies and Research Findings

- Anti-inflammatory Studies : A study involving the synthesis and evaluation of anti-inflammatory properties indicated that compounds with similar structures effectively modulate cytokine production (e.g., IL-1β and TNFα), showcasing their potential as therapeutic agents against inflammatory diseases .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the chemical structure significantly influence biological activity. For instance, halogen substitutions on the phenyl ring improved lipophilicity and permeability through cell membranes, enhancing antimicrobial efficacy .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity of N-substituted chloroacetamides, confirming that specific structural features correlate with increased antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.